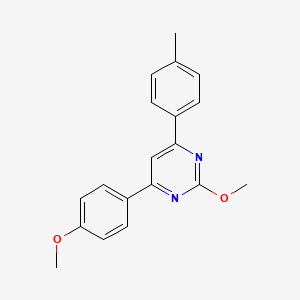

![molecular formula C19H19NO2S B5500565 ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)

ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate and similar compounds typically involves multi-step chemical reactions. A notable method involves the three-component reaction, combining benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives in acetone under reflux conditions for several hours, yielding good yields (Nassiri & Milani, 2020). Another approach utilizes aza-alkylation/intramolecular Michael cascade reactions for its preparation, highlighting the diverse synthetic pathways available for such compounds (Choi & Kim, 2017).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's chemical behavior and reactivity. X-ray diffraction techniques often reveal the crystal structure, providing insights into the molecular conformation and potential intermolecular interactions present in the crystal lattice. For instance, the crystal structure of related compounds shows specific conformations and intermolecular hydrogen bonding patterns that are critical for understanding their stability and reactivity (Boukhedena et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and potential for further functionalization. The compound's ability to participate in cascade reactions, such as aza-alkylation and intramolecular Michael additions, demonstrates its versatility in organic synthesis. Furthermore, its interactions with Lewis acids and the influence of solvent polarity and nucleophilicity on its reactivity underscore its complex chemical behavior (Gioiello et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its handling, storage, and application in chemical reactions. Studies on related compounds provide valuable insights into the factors affecting these properties and their implications for the compound's chemical and physical behavior (Sugino et al., 1991).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with various reagents, are central to its applications. Its reactivity with Lewis acids, as well as its behavior in cascade reactions, highlights its potential as a versatile intermediate in organic synthesis. The compound's stability under different conditions and its interactions with solvents and other reagents are crucial for optimizing its synthesis and applications in chemical research (Gioiello et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

Research in the area of synthetic chemistry often explores the creation and manipulation of complex organic compounds, such as Ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate, for various applications, including material science, drug development, and analytical chemistry. For instance, studies on the synthesis of novel indole derivatives demonstrate the versatility of indole chemistry in creating compounds with potential biological activities (Nassiri & Milani, 2020). Additionally, research on the mechanisms of cyclization of indolo oxime ethers sheds light on the complex reactions that can be used to construct indole-based molecules with specific structural features (Clayton, Black, & Harper, 2008).

Bioactive Potentials

Compounds similar to this compound are often studied for their bioactive potentials, including antioxidant, anti-inflammatory, and cytotoxic activities. For example, research on the bioactive steroids from reef soft corals highlights the discovery of novel compounds with significant cytotoxic and anti-inflammatory activities (Huang et al., 2017). These studies are essential for identifying new therapeutic agents and understanding their mechanisms of action.

Green Chemistry Applications

The push towards sustainable and environmentally friendly chemical synthesis involves exploring green solvents and catalysts for traditional reactions. For instance, research on the microbial production of ethyl acetate presents an alternative to traditional, unsustainable production methods, highlighting the potential for bio-based processes in industrial applications (Zhang et al., 2020). This area of research aligns with the broader goals of reducing reliance on fossil fuels and minimizing environmental impact.

Analytical and Extraction Techniques

Understanding the chemical properties of compounds like this compound also involves analytical and extraction techniques. For example, studies on the gas-chromatographic measurement of urinary phenolic and indolic metabolites provide insights into the analytical methods necessary for detecting and quantifying similar compounds in biological samples (Karoum et al., 1969).

Eigenschaften

IUPAC Name |

ethyl 2-(1-methyl-3-phenylsulfanylindol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-3-22-18(21)13-17-19(23-14-9-5-4-6-10-14)15-11-7-8-12-16(15)20(17)2/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUQEHMVHMIPBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1C)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

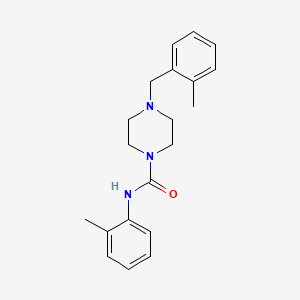

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

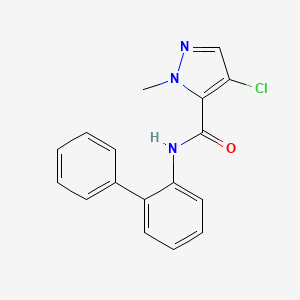

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)